2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline
Overview
Description
This usually includes the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).Scientific Research Applications
UV Spectra and Electron-Donating Ability
Research by Cumper and Singleton (1968) on the ultraviolet spectra of aniline and its derivatives, including compounds similar to 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline, highlighted that N-methylation increases the electron-donating ability of the amino group. This change affects the UV spectra and indicates the potential of such compounds in studies requiring controlled electron-donating characteristics (Cumper & Singleton, 1968).
Efficient N-Monomethylation Method
Peng et al. (2009) developed an efficient method for the N-monomethylation of primary aryl amines, demonstrating the synthesis of derivatives of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline. This method has implications for the production of compounds used as imaging agents for diseases like Alzheimer’s (Peng et al., 2009).
Sequential Coupling and N-Methylation Catalysis
Selva, Perosa, and Fabris (2008) described a catalytic process involving the transesterification of cyclic carbonates and the selective N-methylation of anilines, including compounds structurally related to 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline. This process underscores the importance of such compounds in green chemistry applications (Selva, Perosa, & Fabris, 2008).
Electrochemical Polymerization
Oyama and Ohsaka (1987) investigated the electrochemical polymerization of aromatic compounds with amino groups, indicating the potential use of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline and its derivatives in creating electroactive polymer films. Such films have applications in electronic devices and sensors (Oyama & Ohsaka, 1987).
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and uses.
Please note that not all compounds will have information available in all these categories. The availability of information often depends on how much research has been done on the compound. If you have a different compound or a more specific question about a particular aspect of compound analysis, feel free to ask!
properties
IUPAC Name |
2-(aminomethyl)-N-methyl-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMQHGYXXPSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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